Pseudobufarenogin

Vue d'ensemble

Description

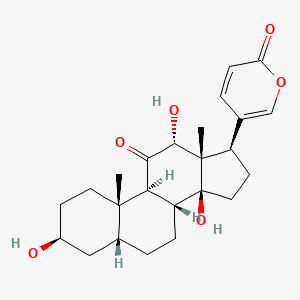

Pseudobufarenogin is a natural compound extracted from the skin of the toad species Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties .

Mécanisme D'action

Target of Action

Pseudobufarenogin is a natural compound extracted from toad species . The primary targets of this compound are currently unknown .

Biochemical Pathways

It’s worth noting that the compound is believed to have unique anti-tumor mechanisms, which are the subject of ongoing research .

Pharmacokinetics

A study on a similar compound, Cinobufacini, found that the pharmacokinetic characteristics of major ingredients in different formulations were widely varied . This suggests that the pharmacokinetics of this compound may also vary depending on the formulation and dosage.

Result of Action

It has been suggested that this compound may inhibit the proliferation, migration, and invasion of endothelial cells, and suppress the formation of tumor microvessels . This indicates a potential use for this compound in the development of therapies to inhibit angiogenesis.

Analyse Biochimique

Biochemical Properties

Pseudobufarenogin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit receptor tyrosine kinase-mediated signaling, which is essential for the proliferation of hepatoma cells. This compound interacts with enzymes such as MEK and ERK, as well as proteins like Mcl-1 and Sox2. These interactions result in the suppression of cell cycle progression and the facilitation of apoptosis in cancer cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In liver cancer cells, it impedes cell cycle progression and promotes apoptosis by downregulating Mcl-1 expression. Additionally, this compound decreases the number of hepatoma stem cells through the depression of Sox2. It also inhibits the activation of the MEK/ERK and PI3-K/Akt signaling pathways, which are crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and the inhibition of specific signaling pathways. This compound binds to and inhibits receptor tyrosine kinases such as the epithelial growth factor receptor and hepatocyte growth factor receptor. This inhibition suppresses their downstream signaling cascades, including the Raf/MEK/ERK and PI3-K/Akt pathways. Consequently, this compound reduces the expression of Mcl-1 and Sox2, leading to the suppression of cell proliferation and the induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses liver cancer growth without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential damage to healthy tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions. These reactions involve enzymes such as cytochrome P450 and conjugation with glucuronic acid. The metabolic pathways of this compound influence its bioavailability and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound is known to accumulate in the liver, where it exerts its therapeutic effects. Additionally, this compound’s distribution is influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of liver cancer cells. It may also be targeted to specific subcellular compartments through post-translational modifications and targeting signals. The localization of this compound within cells influences its interactions with biomolecules and its overall therapeutic efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pseudobufarenogin is typically obtained through extraction from natural sources rather than synthetic routes. The extraction process involves the use of organic solvents to isolate the compound from the toad skin. The extracted material is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The toad skins are collected, dried, and then subjected to solvent extraction. The crude extract is further purified using high-performance liquid chromatography to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Pseudobufarenogin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Applications De Recherche Scientifique

Pseudobufarenogin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of bufadienolides and their chemical properties.

Biology: this compound is studied for its effects on cellular processes and its potential as a biological marker.

Medicine: The compound is investigated for its anticancer properties and potential therapeutic applications in cancer treatment.

Comparaison Avec Des Composés Similaires

- Bufalin

- Resibufogenin

- Cinobufagin

- Arenobufagin

Comparison: Pseudobufarenogin is unique among bufadienolides due to its specific molecular structure and distinct biological activities. While similar compounds like bufalin and resibufogenin also exhibit anticancer properties, this compound has shown a unique profile in terms of its potency and selectivity towards certain cancer cell lines .

Propriétés

IUPAC Name |

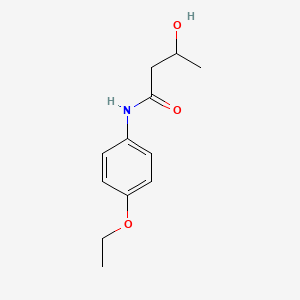

5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGONHOGEFLVPE-BHZHDSHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317654 | |

| Record name | ψ-Bufarenogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17008-69-4 | |

| Record name | ψ-Bufarenogin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Bufarenogin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ψ-Bufarenogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

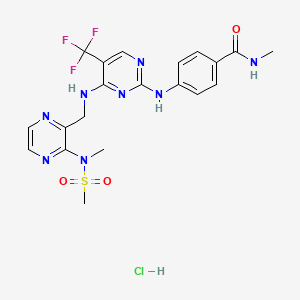

![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)